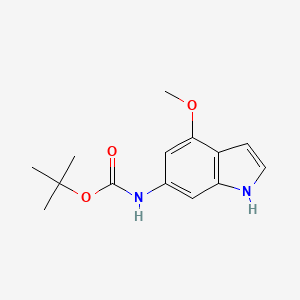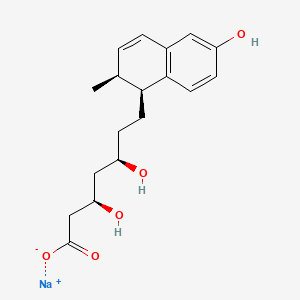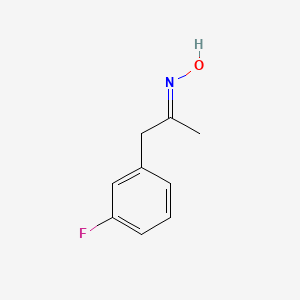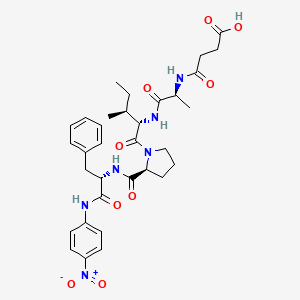
(E)-diethyl 4-hydroxybut-2-enylphosphonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-Diethyl 4-hydroxybut-2-enylphosphonate is an organophosphorus compound characterized by the presence of a phosphonate group attached to a hydroxybutenyl chain
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (E)-diethyl 4-hydroxybut-2-enylphosphonate typically involves the reaction of diethyl phosphite with an appropriate aldehyde or ketone under basic conditions. One common method is the Horner-Wadsworth-Emmons reaction, which involves the condensation of diethyl phosphite with an aldehyde in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction proceeds through the formation of a phosphonate carbanion, which then undergoes nucleophilic addition to the carbonyl group, followed by elimination to form the desired (E)-alkene.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation or chromatography are employed to obtain the pure compound.
化学反応の分析
Types of Reactions: (E)-Diethyl 4-hydroxybut-2-enylphosphonate can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.
Reduction: The double bond can be reduced to a single bond using hydrogenation catalysts like palladium on carbon (Pd/C) under hydrogen gas.
Substitution: The phosphonate group can participate in substitution reactions, where the ethoxy groups can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: PCC, Dess-Martin periodinane, or chromium trioxide (CrO3) in the presence of pyridine.
Reduction: Hydrogen gas with Pd/C or other hydrogenation catalysts.
Substitution: Nucleophiles such as amines, thiols, or alcohols in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: Formation of the corresponding ketone or aldehyde.
Reduction: Formation of the saturated phosphonate derivative.
Substitution: Formation of substituted phosphonates with various functional groups.
科学的研究の応用
(E)-Diethyl 4-hydroxybut-2-enylphosphonate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the study of enzyme inhibition and as a probe for investigating biological pathways involving phosphonate metabolism.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of agrochemicals and pharmaceuticals.
作用機序
The mechanism of action of (E)-diethyl 4-hydroxybut-2-enylphosphonate involves its interaction with specific molecular targets, such as enzymes that recognize phosphonate groups. The compound can act as an inhibitor by mimicking the natural substrate of the enzyme, thereby blocking the active site and preventing the enzyme from catalyzing its normal reaction. This inhibition can disrupt various biochemical pathways, leading to potential therapeutic effects.
類似化合物との比較
Diethyl 4-hydroxybutylphosphonate: Lacks the double bond present in (E)-diethyl 4-hydroxybut-2-enylphosphonate.
Diethyl 4-hydroxybut-2-ynylphosphonate: Contains a triple bond instead of a double bond.
Diethyl 4-hydroxybutylphosphonate: Similar structure but with different functional groups.
Uniqueness: this compound is unique due to its specific (E)-configuration and the presence of both a hydroxy group and a phosphonate group
特性
CAS番号 |
121077-61-0 |
|---|---|
分子式 |
C8H17O4P |
分子量 |
208.191941 |
同義語 |
(E)-diethyl 4-hydroxybut-2-enylphosphonate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-Boc-3-[(dimethylamino)methylene]-4-oxopiperidine](/img/structure/B1148786.png)


![N-[4-(1-cyanocyclopentyl)phenyl]-2-(pyridin-4-ylmethylamino)pyridine-3-carboxamide;hydrochloride](/img/structure/B1148798.png)
